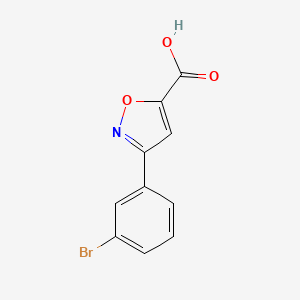

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid

Übersicht

Beschreibung

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

A compound with a similar structure, (3s)-n- (3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, targets the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .

Biochemical Pathways

The enoyl- [acyl-carrier-protein] reductase [nadh] targeted by the similar compound is involved in the biosynthesis of mycolic acids, a major component of mycobacterial cell walls .

Result of Action

Given its potential target, it may have an impact on the biosynthesis of mycolic acids in mycobacterium tuberculosis .

Biochemische Analyse

Biochemical Properties

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with enzymes involved in oxidative stress pathways. For instance, it has been shown to inhibit the activity of certain oxidative enzymes, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage to cells . Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can lead to the modulation of protein activity, influencing various biochemical pathways within the cell.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites and an accumulation of substrates, disrupting normal cellular functions. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are particularly relevant in in vitro and in vivo studies, where continuous exposure to the compound can provide insights into its potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways affected by this compound is the glycolytic pathway, where it inhibits the activity of key glycolytic enzymes, leading to a decrease in glucose metabolism and energy production . Additionally, this compound can influence the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, further affecting cellular energy metabolism. These interactions with metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in determining its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects on cellular processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Biologische Aktivität

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles recent findings regarding its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an oxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

This molecular structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. faecium E5 | 15.6 µg/mL |

| N-acyl-α-amino ketones | Gram-positive strains | Varies (lower than standard drugs) |

In particular, the compound demonstrated an MIC value of 15.6 µg/mL against Enterococcus faecium, indicating moderate antibacterial activity compared to established antibiotics like ciprofloxacin and fluconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been investigated. For instance, related compounds have been screened for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Table 2: Anti-inflammatory Activity of Oxazole Derivatives

| Compound | IC50 Value (mM) | Comparison Standard |

|---|---|---|

| This compound | Not specified | Ibuprofen (0.101 mM) |

While specific IC50 values for the compound itself were not provided, related studies indicate that oxazole derivatives often exhibit comparable anti-inflammatory effects to standard treatments .

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Preliminary findings suggest that this compound may possess selective cytotoxicity.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 (breast cancer) | Not specified | Doxorubicin (2.32 µM) |

While specific data on the cytotoxicity of the compound is limited, related studies indicate that oxazole derivatives can exhibit significant activity against cancer cell lines .

Case Studies and Research Findings

Several case studies highlight the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited effective inhibition of biofilm formation in Enterococcus faecium, suggesting potential applications in treating infections where biofilm formation is a concern .

- Inflammation Models : In vivo models showed that oxazole derivatives could reduce inflammation markers significantly when compared to control groups treated with standard anti-inflammatory medications .

- Cancer Research : Investigations into the cytotoxic properties against MCF-7 cells revealed promising results, indicating that further optimization could lead to effective anticancer agents.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C10H6BrNO3

- Molecular Weight: 272.07 g/mol

- Functional Groups: The compound features a bromophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. This configuration contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid has been investigated for its potential as a lead compound in drug development due to its biological activity:

- Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on the proliferation of MCF-7 (breast cancer) and U-937 (leukemia) cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism of action is believed to involve apoptosis induction through pathways such as p53 activation and caspase cleavage .

- Antimicrobial Properties: Research indicates that the compound possesses antimicrobial activity against several pathogens, making it a candidate for further exploration in the development of antibacterial agents. Its structural features may enhance binding affinity to bacterial enzymes or receptors .

Biological Research

The compound's unique structure allows for diverse biological applications:

- Immunomodulation: Preliminary studies suggest that this compound can modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases. This modulation can influence antibody production and activity .

- Molecular Docking Studies: Computational studies have indicated strong binding affinities of this compound with various enzymes involved in cancer metabolism. These findings suggest potential pathways for therapeutic intervention and highlight its role as a lead compound for further drug design.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10.5 | Apoptosis via p53 pathway |

| Cytotoxicity | U-937 | 12.1 | Caspase activation |

| Antimicrobial Activity | Various | N/A | Modulation of immune response |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on human leukemia cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, with flow cytometry revealing increased apoptotic cell populations compared to untreated controls. This suggests that the compound could serve as a basis for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains. The results demonstrated notable antibacterial activity, indicating its potential use in developing new antibiotics or antimicrobial agents .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSYMDMTPISSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152531-91-3 | |

| Record name | 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.